1-Cycloheptyl-piperidin-4-ylamine dihydrochloride
Overview
Description
1-Cycloheptyl-piperidin-4-ylamine dihydrochloride is a chemical compound with the molecular formula C12H24N2•2HCl. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride typically involves the following steps:
Cycloheptylamine Synthesis: The initial step involves the synthesis of cycloheptylamine, which can be achieved through the hydrogenation of cycloheptanone using a suitable catalyst such as palladium on carbon.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done through a cyclization reaction where cycloheptylamine is reacted with a suitable reagent to form the piperidine ring.
Amine Functionalization: The piperidine derivative is then functionalized with an amine group at the 4-position. This can be achieved through a substitution reaction using a suitable amine donor.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cycloheptyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium on carbon for hydrogenation, hydrochloric acid for salt formation, and various oxidizing and reducing agents for functional group transformations.
Scientific Research Applications
1-Cycloheptyl-piperidin-4-ylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving amine-containing compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cycloheptyl-piperidin-4-ylamine dihydrochloride can be compared with other similar compounds such as:
1-Cyclohexyl-piperidin-4-ylamine dihydrochloride: This compound has a cyclohexyl group instead of a cycloheptyl group, leading to differences in its chemical properties and reactivity.
1-Cyclooctyl-piperidin-4-ylamine dihydrochloride: This compound has a cyclooctyl group, which may result in different steric and electronic effects compared to the cycloheptyl derivative.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for various specialized applications.
Properties
IUPAC Name |
1-cycloheptylpiperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-11-7-9-14(10-8-11)12-5-3-1-2-4-6-12;;/h11-12H,1-10,13H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCMTBMXDTPJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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